5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide
CAS No.:
Cat. No.: VC13342417
Molecular Formula: C14H17N3O6
Molecular Weight: 323.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O6 |
|---|---|
| Molecular Weight | 323.30 g/mol |
| IUPAC Name | 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C14H17N3O6/c1-19-11-7(3-8-5-9(17-23-8)14(18)16-15)4-10-12(13(11)20-2)22-6-21-10/h4,8H,3,5-6,15H2,1-2H3,(H,16,18) |
| Standard InChI Key | MPWKOAAYDITALN-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)NN)OCO2)OC |
| Canonical SMILES | COC1=C(C2=C(C=C1CC3CC(=NO3)C(=O)NN)OCO2)OC |
Introduction
5-((6,7-Dimethoxybenzo[d]13dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide is a complex organic compound with the CAS number 924858-78-6. It is characterized by its molecular formula C14H17N3O6 and a molecular weight of 323.30 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.
Synthesis and Preparation
While specific synthesis protocols for this compound are not widely documented, it is likely prepared through multi-step organic synthesis involving the formation of the isoxazole ring and subsequent attachment of the benzo[d] dioxol moiety. Common methods for synthesizing similar compounds involve condensation reactions and cyclization steps.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, structural characterization, and biological activity screening. Techniques such as NMR and LC-MS would be essential for confirming its structure and purity. In silico studies could also provide insights into its potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume